Cas no 2227706-04-7 ((2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol)

(2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol Chemical and Physical Properties
Names and Identifiers
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- (2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol
- 2227706-04-7
- EN300-1997822
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- Inchi: 1S/C10H12ClFO/c1-7(13)5-6-8-3-2-4-9(11)10(8)12/h2-4,7,13H,5-6H2,1H3/t7-/m0/s1
- InChI Key: CZUZAMQWKPIPTJ-ZETCQYMHSA-N
- SMILES: ClC1=CC=CC(=C1F)CC[C@H](C)O
Computed Properties
- Exact Mass: 202.0560709g/mol
- Monoisotopic Mass: 202.0560709g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2Ų
- XLogP3: 3
(2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1997822-5.0g |
(2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol |
2227706-04-7 | 5g |
$4475.0 | 2023-05-31 | ||
Enamine | EN300-1997822-0.05g |
(2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol |
2227706-04-7 | 0.05g |
$587.0 | 2023-09-16 | ||
Enamine | EN300-1997822-0.1g |
(2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol |
2227706-04-7 | 0.1g |
$615.0 | 2023-09-16 | ||
Enamine | EN300-1997822-10g |
(2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol |
2227706-04-7 | 10g |
$3007.0 | 2023-09-16 | ||
Enamine | EN300-1997822-10.0g |
(2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol |
2227706-04-7 | 10g |
$6635.0 | 2023-05-31 | ||
Enamine | EN300-1997822-1.0g |
(2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol |
2227706-04-7 | 1g |
$1543.0 | 2023-05-31 | ||
Enamine | EN300-1997822-1g |
(2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol |
2227706-04-7 | 1g |
$699.0 | 2023-09-16 | ||
Enamine | EN300-1997822-2.5g |
(2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol |
2227706-04-7 | 2.5g |
$1370.0 | 2023-09-16 | ||
Enamine | EN300-1997822-0.25g |
(2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol |
2227706-04-7 | 0.25g |
$642.0 | 2023-09-16 | ||
Enamine | EN300-1997822-0.5g |
(2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol |
2227706-04-7 | 0.5g |
$671.0 | 2023-09-16 |
(2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol Related Literature
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
Additional information on (2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol
Research Brief on (2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol (CAS: 2227706-04-7): Recent Advances and Applications
The compound (2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol (CAS: 2227706-04-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral alcohol derivative, characterized by its unique fluorophenyl and chloro substituents, has shown promising potential in drug discovery and development. Recent studies have focused on its synthesis, pharmacological properties, and potential therapeutic applications, particularly in the context of central nervous system (CNS) disorders and inflammatory diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient asymmetric synthesis of (2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol using a novel biocatalytic approach. The researchers employed engineered ketoreductases to achieve high enantioselectivity (>99% ee) and excellent yield (92%). This advancement addresses previous challenges in the stereoselective synthesis of this compound, which is crucial for its pharmacological activity. The study also revealed that the (2S)-enantiomer exhibits significantly higher biological activity compared to its (2R)-counterpart, emphasizing the importance of chiral purity in drug development.
Pharmacological investigations have uncovered that (2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol acts as a potent modulator of γ-aminobutyric acid (GABA) receptors. In vitro studies using patch-clamp electrophysiology demonstrated its ability to enhance GABAA receptor function at nanomolar concentrations, suggesting potential applications in anxiety disorders and epilepsy. Notably, the compound showed subtype selectivity for α2/α3-containing GABAA receptors, which may translate to reduced sedative effects compared to classical benzodiazepines.
Recent preclinical studies have explored the anti-inflammatory properties of (2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol. A 2024 publication in Biochemical Pharmacology reported its ability to inhibit NF-κB signaling and reduce pro-inflammatory cytokine production in macrophage cell lines. The compound demonstrated superior efficacy to reference drugs in animal models of rheumatoid arthritis, with reduced hepatotoxicity concerns. These findings position it as a promising candidate for the development of novel anti-inflammatory agents with improved safety profiles.
Structure-activity relationship (SAR) studies have revealed that the chloro and fluoro substituents on the phenyl ring are critical for the compound's biological activity. Molecular docking simulations suggest that these halogen atoms participate in key interactions with target proteins, particularly through halogen bonding. The hydroxyl group at position 2 of the butanol chain appears essential for receptor binding, while the stereochemistry at this position significantly influences potency and selectivity.
Current research efforts are focusing on the development of prodrug derivatives of (2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol to improve its pharmacokinetic properties. Preliminary results from a phase of metabolic studies indicate that ester prodrugs show enhanced oral bioavailability while maintaining the parent compound's pharmacological activity. These advancements may facilitate the translation of this promising molecule into clinical development.
In conclusion, (2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol represents a versatile scaffold with multiple therapeutic potentials. The recent progress in its synthesis, mechanism elucidation, and pharmacological evaluation underscores its value as a lead compound in drug discovery. Future research directions will likely focus on further optimization of its drug-like properties and exploration of additional therapeutic indications.
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